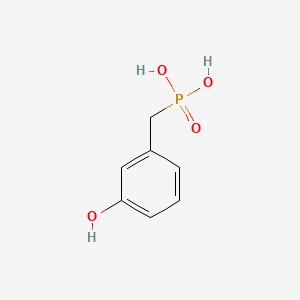

3-Hydroxybenzylphosphonic acid

Description

Significance of Organophosphorus Compounds in Academic Inquiry

Organophosphorus compounds, a diverse class of molecules containing a carbon-phosphorus bond, hold a position of considerable importance in modern chemical research. taylorandfrancis.com Their utility spans a vast array of scientific disciplines, from medicinal and agricultural chemistry to materials science and organic synthesis. frontiersin.orgunibo.it In the realm of medicine, over 80 phosphorus-containing drugs are in clinical use, with many more under investigation for treating viral infections, cancer, and bone-related diseases. frontiersin.orgjelsciences.comresearchgate.net The agricultural sector utilizes over 300 different organophosphorus compounds as pesticides and herbicides. frontiersin.org

The significance of these compounds also extends to their role as synthetic tools. For instance, phosphonates are integral to the Horner-Wadsworth-Emmons reaction for alkene synthesis, and phosphines serve as crucial ligands in metal-catalyzed cross-coupling reactions. frontiersin.org Furthermore, the unique properties of organophosphorus compounds, such as their ability to act as flame retardants and metal extractants, underscore their importance in materials chemistry. frontiersin.org The robust and hydrolytically stable carbon-phosphorus bond is a key feature that contributes to their diverse applications. taylorandfrancis.com

The Role of Phosphonic Acid Derivatives in Interdisciplinary Research

Phosphonic acids and their derivatives are a prominent subgroup of organophosphorus compounds characterized by one or more -PO(OH)₂ functional groups. jelsciences.comrsc.org These moieties are often employed as bioisosteres of phosphate (B84403) groups found in biological systems, allowing them to interact with enzymes and receptors that typically bind to natural phosphates. frontiersin.org This mimicry has led to their investigation in drug design, where they can act as enzyme inhibitors. frontiersin.orgfrontiersin.org For example, bisphosphonates are a well-established class of drugs for treating bone resorption disorders by inhibiting farnesyl pyrophosphate synthase. frontiersin.orgfrontiersin.org

The applications of phosphonic acid derivatives are not limited to the biomedical field. They are utilized in the development of supramolecular materials, for surface functionalization, and as corrosion and scale inhibitors in industrial water systems. rsc.org Their ability to chelate metal ions also makes them valuable in areas such as metal-organic frameworks and for the removal of heavy metals from wastewater. jelsciences.comrsc.org The interdisciplinary nature of phosphonate (B1237965) chemistry is a testament to the versatility of this functional group. rsc.org

Contextualizing Substituted Benzylphosphonic Acids within Advanced Chemical Synthesis

Substituted benzylphosphonic acids represent a specific and important class of phosphonic acid derivatives. The presence of the benzyl (B1604629) group allows for a wide range of substitutions on the aromatic ring, enabling the fine-tuning of the molecule's electronic and steric properties. This adaptability is crucial for applications in drug discovery and materials science. For instance, substituted benzylphosphonic acids have been investigated as inhibitors of enzymes like autotaxin, which is implicated in cancer metastasis. nih.gov

The synthesis of substituted benzylphosphonic acids is a key area of research in advanced chemical synthesis. Traditional methods like the Michaelis-Arbuzov and Michaelis-Becker reactions have been widely used, but often require harsh conditions. frontiersin.org Consequently, there is ongoing research into developing milder and more efficient synthetic protocols, such as palladium-catalyzed cross-coupling reactions and Lewis acid-mediated Michaelis-Arbuzov reactions. organic-chemistry.org The development of efficient synthetic routes to access these compounds is critical for unlocking their full potential in various scientific fields.

Structure

3D Structure

Properties

IUPAC Name |

(3-hydroxyphenyl)methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9O4P/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4,8H,5H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQZHOMUJKLUCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Routes for Benzylphosphonic Acid Scaffolds

The creation of the benzylphosphonic acid core structure relies on several well-documented synthetic strategies. These routes provide the fundamental framework upon which substitutions, such as the hydroxyl group in the meta position, are incorporated.

The direct conversion of substituted benzyl (B1604629) alcohols, such as 3-hydroxybenzyl alcohol, into their corresponding phosphonates is a key synthetic approach. This transformation can be achieved through various phosphorylation methods. One direct method involves the reaction of alcohols with triallyl phosphite (B83602), which is particularly selective for primary alcohols. researchgate.net Another approach is the reaction with diethyl H-phosphite, which can be performed under solvent-free conditions using an excess of the alcohol to achieve high yields of the corresponding phosphate (B84403) ester. acs.org

More advanced, catalyst-driven methods have also been developed. Tetrabutylammonium iodide (TBAI) can catalyze the phosphorylation of benzylic C-H bonds via a cross-dehydrogenative coupling (CDC) reaction, providing a route from the parent hydrocarbon. rsc.org For the direct conversion of benzyl alcohols, zinc iodide (ZnI₂) has been shown to mediate the reaction with triethyl phosphite, offering a one-flask alternative to traditional multi-step protocols that often involve converting the alcohol to a halide before phosphorylation. acs.org This method is particularly advantageous as it provides a more direct synthesis of phosphonate (B1237965) esters. acs.org

Enzymatic catalysis also presents a viable route. Alcohol dehydrogenases (ADHs) have demonstrated high efficiency in the oxidation of substituted benzyl alcohols. nih.gov For instance, ADH-49 shows remarkable efficiency for meta-substituted benzyl alcohols, such as m-hydroxybenzyl alcohol, converting them to the corresponding aldehyde with over 90% conversion. nih.gov This aldehyde can then be a precursor in subsequent phosphonate synthesis steps.

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates and is widely used to form the crucial carbon-phosphorus bond. wikipedia.orgorganic-chemistry.org The reaction typically involves the treatment of a trialkyl phosphite with an alkyl halide, such as a benzyl halide, to produce the corresponding dialkyl benzylphosphonate. wikipedia.orgorganic-chemistry.org The mechanism begins with the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.orgjk-sci.com This intermediate then undergoes dealkylation by the halide ion to yield the final phosphonate product. wikipedia.orgjk-sci.com

The reactivity of the components is a key consideration; for alkyl halides, the order is RI > RBr > RCl. jk-sci.com While primary and benzyl halides react readily, aryl halides are generally unreactive under standard conditions. jk-sci.com To address limitations and improve conditions, variations have been developed. A Lewis acid-mediated Michaelis-Arbuzov reaction allows the preparation of arylmethyl phosphonates at room temperature. organic-chemistry.org Furthermore, an alcohol-based Michaelis-Arbuzov reaction provides an environmentally benign pathway, reacting alcohols directly with phosphites. rsc.org Palladium-catalyzed cross-coupling reactions between benzyl halides and H-phosphonate diesters have also emerged as an efficient method for synthesizing benzylphosphonate diesters under mild conditions. psu.edu

Beyond the Michaelis-Arbuzov reaction, other named reactions are pivotal in forming benzylphosphonate scaffolds. The Michaelis-Becker reaction involves the deprotonation of a hydrogen phosphonate, such as diethyl phosphite, with a base, followed by nucleophilic substitution on an alkyl halide. wikipedia.org This method is a common alternative to the Arbuzov reaction, though yields can sometimes be lower. wikipedia.org The reaction can be effectively employed for synthesizing di-tert-butyl phosphonates by reacting di-tert-butyl phosphite with a benzyl halide. nih.govbeilstein-journals.org Phase-transfer catalysis has been successfully applied to the Michaelis-Becker reaction to improve yields, particularly for bulky alkyl groups. researchgate.net

The Atherton–Todd reaction provides another versatile route. This reaction synthesizes phosphoramidates, phosphates, or their derivatives by reacting a dialkyl phosphite with a nucleophile (like an alcohol or amine) in the presence of a base and a halogenating agent, typically carbon tetrachloride. beilstein-journals.orgwikipedia.orgsioc-journal.cn The mechanism involves the in situ generation of a reactive dialkyl chlorophosphate intermediate. wikipedia.orgsioc-journal.cnrsc.org This intermediate is then attacked by the nucleophile to form the final product. sioc-journal.cn The reaction is initiated by the base, which facilitates the interaction between the dialkyl phosphite and carbon tetrachloride. rsc.org While initially used for phosphoramidates, its scope has expanded to include the phosphorylation of alcohols. beilstein-journals.org

Targeted Synthesis of Hydroxybenzylphosphonic Acids and Derivatives

Specific methodologies are employed to synthesize hydroxy-substituted benzylphosphonic acids and to modify the resulting phosphonic acid group through esterification.

The synthesis of α-hydroxybenzylphosphonates is commonly achieved through the Pudovik or Abramov reactions, which involve the nucleophilic addition of a phosphite to an aldehyde. nih.govmdpi.com In the context of 3-hydroxybenzylphosphonic acid, this would typically involve the reaction of a phosphite with 3-hydroxybenzaldehyde (B18108).

Acid catalysis plays a crucial role in this transformation. The acid protonates the carbonyl oxygen of the aldehyde, which enhances the electrophilicity of the carbonyl carbon, thereby facilitating the nucleophilic attack by the phosphite reagent. mdpi.com Various acid catalysts have been employed to promote this reaction. mdpi.com For instance, the synthesis of α-hydroxy-(2-nitrobenzyl)-phosphinic acid has been accomplished via an acid-catalyzed nucleophilic addition of hypophosphinic acid to 2-nitrobenzaldehyde. tandfonline.com This general principle is applicable to substituted benzaldehydes, including the 3-hydroxy variant, to produce the corresponding α-hydroxybenzylphosphonic acids. The reaction mechanism involves the nucleophile approaching the carbonyl group, leading to the rehybridization of the carbonyl carbon from sp² to sp³ and the formation of a tetrahedral alkoxide ion intermediate, which is subsequently protonated. pressbooks.pub

Once the phosphonic acid is formed, selective esterification is often necessary. The esterification of phosphonic acids like this compound can be challenging because it can yield both mono- and diesters. nih.gov However, straightforward and selective procedures have been developed that control the reaction outcome. nih.gov

A key factor in this selectivity is the choice of reagent and reaction temperature. nih.gov Triethyl orthoacetate has been identified as a highly effective reagent that can also serve as the solvent. nih.govnih.gov At lower temperatures (e.g., 30 °C), the reaction with triethyl orthoacetate selectively produces the monoester in high yield. nih.govnih.gov For benzylphosphonic acid, this monoesterification required a 48-hour reaction time to achieve a 76% yield. nih.govresearchgate.net

Conversely, conducting the reaction at elevated temperatures (e.g., 90 °C) leads to the formation of the diester, often in near-quantitative yields. nih.govresearchgate.net While this method works well for many substituted benzylphosphonic acids, substrates with poor solubility, such as 4-hydroxybenzylphosphonic acid, have shown no product formation under certain conditions. nih.govresearchgate.net The general procedure for diesterification involves reacting the phosphonic acid with an excess of a reagent like triethyl orthoacetate at elevated temperatures.

The table below summarizes the conditions for selective esterification of benzylphosphonic acid using triethyl orthoacetate. nih.govresearchgate.net

| Product | Reagent | Temperature | Time | Yield |

| Monoethyl Benzylphosphonate | Triethyl orthoacetate | 30 °C | 48 h | 76% |

| Diethyl Benzylphosphonate | Triethyl orthoacetate | 90 °C | 24 h | 98% |

Hydrolysis of Phosphonate Esters to Yield Phosphonic Acids

The cleavage of phosphonate esters to regenerate the corresponding phosphonic acid is a fundamental transformation, often accomplished through acidic hydrolysis. The process for dialkyl α-hydroxybenzylphosphonates typically occurs in two consecutive steps, via an ester-acid intermediate. mdpi.com

A common method involves refluxing the phosphonate ester with concentrated hydrochloric acid. mdpi.comnih.gov Kinetic studies on a series of substituted dialkyl α-hydroxybenzylphosphonates have shown that the nature of the substituent on the aromatic ring significantly affects the rate of hydrolysis. The hydrolysis of both ester groups follows pseudo-first-order kinetics, with the cleavage of the second P-O-C bond generally being the slower, rate-determining step. mdpi.comnih.gov

The electronic properties of the substituents play a crucial role:

Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring increase the rate of hydrolysis. mdpi.com

Electron-releasing groups slow down the reaction. mdpi.com

The 3-hydroxy group on the benzyl ring is primarily electron-withdrawing through induction, which would be expected to facilitate the nucleophilic attack of water on the phosphorus center, thereby accelerating hydrolysis compared to the unsubstituted benzylphosphonate. Although specific kinetic data for the 3-hydroxy isomer is not detailed in major studies, diethyl 3-hydroxyphenylphosphonate has been successfully hydrolyzed to 3-hydroxyphenylphosphonic acid using 35% HCl at reflux without cleavage of the P-C bond. researchgate.net This confirms the viability of standard acidic hydrolysis for esters of this compound.

Table 2: Kinetic Data for Acidic Hydrolysis of Substituted Diethyl α-Hydroxybenzylphosphonates (1g-j) mdpi.com

| Compound | Substituent (Y) | k₁ (h⁻¹) | k₂ (h⁻¹) | Total Time (h) |

| 1g | H | 1.03 | 0.35 | 9.5 |

| 1h | 4-NO₂ | 2.95 | 0.61 | 5.5 |

| 1i | 4-Cl | 1.48 | 0.42 | 8.0 |

| 1j | 4-F | 1.25 | 0.31 | 9.0 |

k₁ and k₂ are the pseudo-first-order rate constants for the first and second hydrolysis steps, respectively.

Reactions Involving α-Hydroxybenzylphosphonates and Phosphite Reagents

An interesting and somewhat unexpected reaction occurs when dialkyl α-hydroxybenzylphosphonates are condensed with dialkyl phosphites. This transformation leads to the formation of phosphorylated α-hydroxy derivatives. cdnsciencepub.com The reaction is believed to proceed through the attack of the hydroxyl group of the α-hydroxyphosphonate onto the phosphorus atom of the trivalent tautomeric form (Y₂POH) of the phosphite reagent. cdnsciencepub.comnih.gov This nucleophilic substitution results in the elimination of an alcohol molecule.

The process is considered an autocatalytic reaction, where alcohol or trace water molecules can act as promoters. cdnsciencepub.comnih.gov While this reaction has been demonstrated as a general method for α-hydroxybenzylphosphonates, specific studies detailing the reaction with the 3-hydroxy substituted variant are not prominent. However, the established reactivity of the α-hydroxyphosphonate functional group suggests that diethyl 3-hydroxy-α-hydroxybenzylphosphonate would undergo a similar condensation with phosphite reagents under appropriate conditions.

Stereoselective Synthesis and Chiral Induction in Phosphonic Acid Derivatives

The biological activity of phosphonic acid derivatives is often dependent on their stereochemistry. researchgate.net Consequently, the development of stereoselective synthetic methods to access enantiomerically pure phosphonates is a significant area of research. For derivatives of this compound, chirality is typically introduced at the α-carbon, adjacent to the phosphorus atom.

Asymmetric Synthesis of Chiral α-Hydroxy Phosphonamides and Phosphonates

The most common route to chiral α-hydroxyphosphonates is the asymmetric hydrophosphonylation of aldehydes, a variant of the Pudovik reaction. researchgate.netresearchgate.net This reaction involves the addition of a phosphite to an aldehyde in the presence of a chiral catalyst.

To synthesize a chiral derivative of this compound, the reaction would start with 3-hydroxybenzaldehyde. The key to achieving stereoselectivity is the use of a chiral catalyst or a chiral auxiliary.

Chiral Catalysts: A variety of chiral catalysts have been developed for this transformation, with chiral aluminum complexes, particularly those derived from Schiff bases (e.g., Al-salen), showing notable success. researchgate.net Chiral Brønsted acids have also been employed to catalyze the asymmetric addition of phosphites to imines, a related transformation for producing α-aminophosphonates. mdpi.com

Chiral Auxiliaries: An alternative strategy involves the use of a chiral phosphorous reagent. For example, chiral phosphorous acid diamides, derived from chiral diamines like trans-1,2-diaminocyclohexane, can be deprotonated and added to aldehydes to form α-hydroxy phosphonamides with good diastereoselectivity. researchgate.netacs.org These phosphonamides can then be hydrolyzed to the corresponding chiral α-hydroxy phosphonic acids, which can be subsequently esterified to the desired phosphonates without loss of stereochemical integrity. researchgate.net

The synthesis of chiral α-hydroxy-(3-hydroxybenzyl)phosphonate would thus involve the reaction of 3-hydroxybenzaldehyde with a dialkyl phosphite in the presence of a suitable chiral catalytic system, or reaction with a chiral phosphonamide reagent followed by hydrolysis and esterification. The presence of the phenolic hydroxyl group on the aldehyde may require protection prior to the reaction, depending on the specific catalyst and conditions employed, to prevent undesired side reactions.

Diastereoselective Approaches in Phosphinic and Phosphonic Acid Synthesis

The synthesis of phosphonic and phosphinic acids, particularly those with stereogenic centers, is a significant area of research due to their roles as structural mimics of biological phosphates and amino acids. researchgate.net The biological activity of these compounds often depends on their absolute and relative stereochemistry. chim.itnih.gov Consequently, developing synthetic methods that control stereochemistry is crucial. Diastereoselective synthesis, which controls the formation of one diastereomer over another, is a primary strategy for preparing stereochemically defined phosphonic and phosphinic acids. These approaches can be broadly categorized based on the source of stereochemical induction, including substrate control, auxiliary control, and reagent control.

A prominent method for creating α-hydroxyphosphonates is the hydrophosphonylation of aldehydes and ketones, also known as the Pudovik or Abramov reaction. nih.govmdpi.com The diastereoselective versions of this reaction are of great interest. One strategy involves the hydrophosphonylation of chiral aldehydes. For instance, the Lewis acid-mediated hydrophosphonylation of α-dibenzylamino aldehydes can produce β-amino-α-hydroxyphosphonic acid derivatives with high diastereoselectivity. researchgate.net The stereochemical outcome, leading to either threo or erythro products, can be directed by selecting a phosphorus nucleophile that promotes either a chelation-controlled or a non-chelation-controlled pathway. researchgate.net

Chiral auxiliaries offer another powerful tool for diastereoselective synthesis. These are chiral molecules that are temporarily incorporated into a substrate, direct the stereochemical outcome of a reaction, and are subsequently removed. A notable example is the use of a nonracemic (R,R)-TADDOL-derived H-phosphonate as a chiral phosphorus nucleophile. chim.it This approach has been successfully applied to the hydrophosphonylation of aldehydes and chiral aldimines, affording α-hydroxy- and α-aminomethylphosphonates with good to excellent diastereoselectivity. A key advantage of this method is the ease of removal of the stable and inexpensive chiral auxiliary after the reaction. chim.it Similarly, CAMDOL-derived phosphorus substrates have been used for the highly diastereoselective synthesis of α-substituted phosphonates. rsc.org This method involves a sequential deprotonation and alkylation/arylation to construct P-adjacent chiral tertiary carbon centers with high diastereomeric ratios. rsc.org

Another effective strategy is the use of chiral sulfinimines. The diastereoselective addition of phosphonate carbanions to enantiopure sulfinimines has been employed in the synthesis of phosphonic acid analogues of polyoxins. acs.org In this approach, the absolute configuration of the sulfinyl group dictates the stereochemical outcome of the addition, leading to the formation of β-aminophosphonates as the major diastereoisomer. acs.org

Catalytic asymmetric methods provide an elegant and efficient route to chiral phosphonates. Chiral metal complexes can act as catalysts to control the stereochemistry of the hydrophosphonylation reaction. For example, chiral aluminum-Schiff base complexes have been successfully used to catalyze the asymmetric addition of phosphites to aldehydes and ketones. rsc.orgrsc.org The addition of silver carbonate has been shown to significantly enhance the reaction rate and enantioselectivity, particularly for the hydrophosphonylation of unactivated ketones to produce quaternary α-hydroxy phosphonates. rsc.orgrsc.org Furthermore, a chiral AlLi-bis(binaphthoxide) (ALB) catalyst has been utilized for the diastereoselective hydrophosphinylation of N,N-dibenzyl-α-amino aldehydes. doi.org By tuning the chirality of the ALB catalyst, it is possible to selectively synthesize either the syn or anti diastereomer of the resulting β-amino-α-hydroxy-H-phosphinates. doi.org

The following tables summarize key research findings in diastereoselective phosphonic and phosphinic acid synthesis.

Table 1: Diastereoselective Hydrophosphonylation using Chiral Auxiliaries and Substrates

| Substrate | Phosphorus Reagent/Auxiliary | Conditions | Product Type | Diastereomeric Ratio (d.r.) | Yield | Reference |

|---|---|---|---|---|---|---|

| Aldehydes | (R,R)-TADDOL derived H-phosphonate | Base-catalyzed | α-Hydroxyphosphonate | Good to Excellent | - | chim.it |

| Chiral Aldimines | (R,R)-TADDOL derived H-phosphonate | Base-catalyzed | α-Aminomethylphosphonate | Good to Excellent | - | chim.it |

| Enantiopure Sulfinimine | Lithium dimethyl methylphosphonate | LiHMDS | β-Aminophosphonate | 9:1 | 53% (major) | acs.org |

Table 2: Catalytic Diastereoselective Synthesis of Phosphonic and Phosphinic Acid Derivatives

| Substrate | Catalyst | Reagent | Product Type | Diastereomeric Ratio (d.r.) / ee | Yield | Reference |

|---|---|---|---|---|---|---|

| α-Dibenzylamino aldehyde | Lewis Acid | Phosphite | β-Amino-α-hydroxyphosphonate | High | - | researchgate.net |

| Aldehydes/Ketones | Al(III)-Schiff base complex / Ag₂CO₃ | Cyclic Phosphite | Cyclic α-hydroxy phosphonate | up to 99% ee | Good | rsc.orgrsc.org |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 3-Hydroxybenzylphosphonic acid. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ³¹P (phosphorus), NMR provides precise information about the chemical environment of atoms within the molecule.

The phosphonic acid moiety, -P(O)(OH)₂, and its adjacent methylene (B1212753) bridge (-CH₂-) present characteristic signatures in both ¹H and ³¹P NMR spectra.

³¹P NMR Spectroscopy: This technique is highly specific for observing the phosphorus nucleus. In a proton-decoupled ³¹P NMR spectrum, a phosphonic acid typically exhibits a single sharp resonance. huji.ac.il The chemical shift (δ) is indicative of the phosphorus atom's oxidation state and bonding environment. For instance, the diethyl ester of the related 4-Hydroxybenzylphosphonic acid shows a ³¹P signal at approximately 27.1 ppm in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The free acid is expected to resonate in a similar, characteristic region for arylphosphonic acids.

¹H NMR Spectroscopy: The protons of the methylene group bonded directly to the phosphorus atom provide a key diagnostic signal in the ¹H NMR spectrum. These two protons are chemically equivalent but are split into a doublet by the adjacent ³¹P nucleus, a phenomenon known as two-bond phosphorus-hydrogen coupling (²JP-H). For the 4-isomer, this signal appears as a doublet at 3.06 ppm with a coupling constant (²JP-H) of 20.9 Hz. A similar doublet is anticipated for this compound, confirming the C-P bond. In a proton-coupled ³¹P spectrum, the signal would conversely appear as a triplet due to splitting by the two methylene protons. huji.ac.il

Table 1: Representative NMR Data for the Phosphonic Acid Moiety in Hydroxybenzylphosphonic Acid Analogs Data based on analogs such as 4-Hydroxybenzylphosphonic acid.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|

| ³¹P | Phosphonic Acid | ~27 (ester form) | Singlet (decoupled) | N/A | |

| ¹H | -CH₂-P | ~3.1 | Doublet | ²JP-H ≈ 21 |

The ¹H NMR spectrum also provides clear evidence for the hydroxyl and benzyl (B1604629) portions of the molecule.

Hydroxyl Proton (-OH): The phenolic hydroxyl proton typically appears as a broad singlet. Its chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding effects.

Benzyl Protons (Aromatic Ring): The substitution pattern on the benzene (B151609) ring dictates the appearance of the aromatic protons. Unlike the more symmetric 4-hydroxy isomer, which often shows a simpler AA'BB' pattern appearing as two doublets, the 3-hydroxy (meta) substitution pattern in this compound results in a more complex splitting pattern. Four distinct signals are expected for the aromatic protons, likely appearing as a series of multiplets in the range of approximately 6.5 to 7.3 ppm. The specific shifts and coupling patterns allow for the definitive assignment of the meta-substitution.

Vibrational Spectroscopy for Functional Group Confirmation

Vibrational spectroscopy techniques, particularly Fourier-Transform Infrared (FTIR) spectroscopy, are invaluable for confirming the presence of specific functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.

The FTIR spectrum of this compound is characterized by several key absorption bands that verify its structure. The phosphonic acid group has strong, distinct vibrations, as does the phenolic hydroxyl group.

P=O Stretching: A strong and prominent absorption band corresponding to the phosphoryl (P=O) double bond stretch is typically observed in the region of 1150-1250 cm⁻¹.

P-OH Stretching: The stretching vibrations of the P-OH single bonds within the phosphonic acid group typically appear in the 900-1100 cm⁻¹ range. researchgate.net

O-H Stretching: A very broad and intense absorption band is expected in the region from 2500 to 3500 cm⁻¹. This broadness is a hallmark of strong hydrogen bonding, arising from both the phenolic -OH and the acidic P-OH groups.

Aromatic C-H and C=C Stretching: The benzyl group gives rise to C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C ring stretching absorptions in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| O-H Stretch (H-bonded) | Phenolic -OH, Phosphonic P-OH | 2500 - 3500 (Broad) | thermofisher.com |

| P=O Stretch | Phosphoryl | 1150 - 1250 | researchgate.net |

| P-O Stretch | Phosphonic Acid | 900 - 1100 | researchgate.net |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | frontiersin.org |

Surface-Sensitive Spectroscopic Techniques

When this compound is used to modify surfaces, for example in the creation of hybrid organic-inorganic materials, surface-sensitive techniques are required to characterize the resulting interface.

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface analysis technique that provides elemental composition and chemical state information for the top few nanometers of a material. thermofisher.com202.38.64 It is ideal for verifying the formation of self-assembled monolayers (SAMs) of this compound on various substrates (e.g., metal oxides).

An XPS analysis of a surface modified with this compound would involve:

Survey Scan: A wide scan confirms the presence of phosphorus (P 2p), oxygen (O 1s), and carbon (C 1s) on the surface, along with signals from the underlying substrate.

High-Resolution Scans: Detailed scans of the individual elemental regions provide chemical bonding information.

P 2p: The binding energy of the P 2p peak confirms that phosphorus is in the +5 oxidation state, characteristic of a phosphonate (B1237965).

O 1s: The O 1s signal can be deconvoluted into multiple components representing the different oxygen environments: the phosphoryl oxygen (P=O), the hydroxyl oxygens (P-O-H and C-O-H), and the crucial P-O-Substrate bonds that confirm covalent attachment to an oxide surface. researchgate.net

C 1s: The C 1s spectrum can be resolved to show components for the aromatic C-C/C-H bonds and a higher binding energy component for the C-OH bond of the phenolic ring. frontiersin.org

This detailed analysis allows researchers to confirm not only the successful deposition of the molecular layer but also to investigate its binding mechanism (e.g., monodentate, bidentate, or tridentate) to the substrate, which is a critical factor in the stability and performance of the resulting hybrid material. nih.gov

Table 3: Expected XPS Core Level Binding Energies for a this compound Monolayer

| Core Level | Assignment | Approximate Binding Energy (eV) | Reference |

|---|---|---|---|

| C 1s | Aromatic C-C, C-H | ~285.0 | frontiersin.org |

| C 1s | Phenolic C-OH | ~286.5 | frontiersin.org |

| O 1s | P=O, P-O-H, C-OH | 531 - 533 | researchgate.net |

| P 2p | Phosphonate (-PO₃) | ~133 - 134 | researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for this compound. While the solid-state nature of the compound is known, detailed structural elucidation through X-ray crystallography, which would provide precise information on its crystal system, space group, unit cell dimensions, and intramolecular geometry, does not appear to be publicly available at this time.

X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is then mathematically analyzed to generate a model of the crystal structure, revealing detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Although specific crystallographic data for this compound is not available, data for related phosphonic acid derivatives have been reported. These studies often reveal complex hydrogen-bonding networks that lead to the formation of layered, chain, or three-dimensional structures. It is reasonable to hypothesize that this compound would exhibit similar structural motifs, with the hydroxyl and phosphonic acid groups acting as key hydrogen bond donors and acceptors.

The determination of the crystal structure of this compound would require the growth of a suitable single crystal, which can then be analyzed using a single-crystal X-ray diffractometer. The resulting data would not only provide a definitive structural confirmation but also offer insights into its physical properties and potential interactions in a solid-state context.

Table of Crystallographic Data for this compound:

| Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å, α = ?°, β = ?°, γ = ?° |

| Volume | Data Not Available |

| Z (molecules per unit cell) | Data Not Available |

| Calculated Density | Data Not Available |

| R-factor | Data Not Available |

Mechanistic Studies of Molecular Interactions and Reactivity

Elucidating Mechanisms of Enzyme Inhibition by Phosphonic Acids

Phosphonic acids, including 3-hydroxybenzylphosphonic acid and its analogues, are recognized for their ability to interact with and inhibit enzymes. This capacity stems from their structural and electronic resemblance to natural substrates or transition states.

Enzymes function by stabilizing the high-energy transition state of a reaction, thereby lowering the activation energy. nih.gov Molecules that mimic the geometric and electronic features of this transition state can bind to the enzyme with high affinity, acting as potent inhibitors. nih.gov Such molecules are known as transition-state analogues.

The analogue α-hydroxybenzylphosphonate (α-HBP) is a potent inhibitor of mandelate (B1228975) racemase (MR), a Mg²⁺-dependent enzyme. nih.govscite.ai This enzyme catalyzes the interconversion of (R)- and (S)-mandelate via a planar aci-carboxylate intermediate, which represents the reaction's transition state. nih.govnih.gov The phosphonate (B1237965) group in α-HBP is employed to mimic the dianionic character of this aci-carboxylate intermediate. nih.gov Its effectiveness as an inhibitor is demonstrated by its low inhibition constant (Kᵢ), with reported values of 4.7 µM and 8.7 µM. nih.govscite.ainih.gov This high affinity suggests that the enzyme recognizes the inhibitor as an analogue of the transition state. scite.ai

Enzyme inhibition can occur through several reversible mechanisms, primarily competitive and noncompetitive inhibition. libretexts.org

Competitive inhibition occurs when an inhibitor molecule, which often structurally resembles the substrate, binds to the enzyme's active site. libretexts.orgpatsnap.com This binding event prevents the actual substrate from accessing the active site. patsnap.com This form of inhibition can be overcome by increasing the concentration of the substrate. patsnap.com

Noncompetitive inhibition involves the inhibitor binding to the enzyme at a location other than the active site, known as an allosteric site. savemyexams.comnih.gov This binding causes a conformational change in the enzyme that reduces its catalytic efficiency, regardless of whether the substrate is bound. patsnap.comnih.gov

Studies on analogues of this compound demonstrate a clear mechanism of action. For instance, α-hydroxybenzylphosphonate has been identified as a potent competitive inhibitor of mandelate racemase. nih.govnih.gov This indicates that it directly competes with the mandelate substrate for binding within the enzyme's active site.

The biological activity of many phosphonic acids is rooted in their ability to act as bioisosteres, or mimics, of phosphate (B84403) groups. This mimicry is fundamental to their role as enzyme inhibitors. researchgate.net The phosphonic acid group (-PO₃H₂) is structurally and electronically similar to a phosphate group (-OPO₃H₂), which is ubiquitous in biological systems.

The key features enabling this mimicry include:

Tetrahedral Geometry: The phosphorus atom in a phosphonate group has a tetrahedral geometry, similar to that of a phosphate group.

Acidity and Charge: Phosphonic acids are strong acids and are typically deprotonated to carry a negative charge under physiological pH conditions, similar to phosphates. The related (4-hydroxybenzyl)phosphonic acid has pKa values of approximately 2.1 and 6.8, allowing it to exist as a dianionic species that mimics the charge of biological phosphates.

This ability to mimic phosphate allows phosphonic acids to interact with enzymes and receptors that are evolved to bind phosphate-containing substrates or cofactors.

Complexation Chemistry with Metal Ions

The phosphonic acid moiety is not only crucial for biological interactions but also endows the molecule with strong metal-chelating properties.

A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. wikipedia.org Ligands that can form more than one bond to a single metal ion are known as polydentate ligands. libretexts.org This process of forming a ring structure with the metal ion is called chelation. libretexts.org

The phosphonic acid group in this compound acts as a polydentate ligand, capable of forming stable complexes with various metal ions, particularly transition metals. The oxygen atoms of the deprotonated phosphonate group can coordinate with a metal ion, creating a stable chelate ring structure. The presence of the hydroxyl group on the benzyl (B1604629) ring may also contribute to the coordination, further stabilizing the metal complex.

The interaction between phosphonic acids and metal ions results in the formation of complexes with specific stoichiometries and stabilities. Research on the closely related (4-hydroxybenzyl)phosphonic acid shows that it forms a 1:1 complex with copper(II) ions. The stability of this complex is significant, particularly in acidic media, due to the chelate effect. Similar 1:1 stoichiometry has been observed in complexes between benzoylphosphonate and Ni²⁺ ions. researchgate.net

The stability of these complexes can be quantified by a stability constant (log K). A higher log K value indicates a more stable complex.

Table 1: Stability Constant of a Metal-Phosphonate Complex

| Ligand | Metal Ion | Stoichiometry (Ligand:Metal) | Stability Constant (log K) | pH |

|---|---|---|---|---|

| (4-Hydroxybenzyl)phosphonic acid | Cu(II) | 1:1 | 8.2–9.1 | 4–7 |

Data sourced from studies on the analogous compound (4-hydroxybenzyl)phosphonic acid.

Furthermore, the ability of hydroxybenzylphosphonic acids to complex with iron (Fe(II)/Fe(III)) is noteworthy, as this interaction can mimic pathways found in natural phosphonate biosynthesis.

Influence of Metal Complexation on Catalytic Activity

The complexation of this compound with metal ions can significantly influence its catalytic activity. The phosphonic acid group, in conjunction with the phenolic hydroxyl group, allows for the formation of stable chelate complexes with various transition metals. csbsju.edu These metal complexes can act as catalysts in a range of chemical transformations.

The catalytic efficacy of these complexes is often dependent on the specific metal ion involved. For instance, copper(II) complexes of hydroxybenzylphosphonic acids have been noted for their application in catalytic oxidation reactions. orientjchem.org The formation of a metal complex can enhance the catalytic activity by bringing the substrate and the catalytic metal center into close proximity, facilitating the reaction. Chiral metal complexes, including those with phosphine (B1218219) ligands, have been instrumental in asymmetric catalysis, leading to the production of enantiomerically pure compounds. csbsju.edumdpi.com

The environment of the metal complex, such as the solvent and pH, also plays a crucial role in its catalytic performance. The development of metal-based catalysts that are efficient in aqueous media is a significant area of research, with applications in creating more environmentally friendly chemical processes. orientjchem.orgrsc.org The use of metal complexes as catalysts in living cells is an emerging field, highlighting the potential for these compounds in biomedical applications. rsc.orgnih.gov

Chelate Effects in Metal-Phosphonate Interactions

The "chelate effect" describes the enhanced thermodynamic stability of a complex containing a chelating ligand compared to a complex with analogous non-chelating (monodentate) ligands. libretexts.orgvedantu.com this compound is a chelating ligand, capable of binding to a single central metal atom through two or more of its donor atoms, in this case, the oxygen atoms of the phosphonate and hydroxyl groups. csbsju.eduvedantu.com This chelation results in the formation of a stable ring structure, known as a chelate ring. csbsju.edumathabhangacollege.ac.in

The stability of the resulting metal-phosphonate complex is influenced by several factors:

Size of the chelate ring: Five- and six-membered rings are generally the most stable. mathabhangacollege.ac.in

Number of chelate rings: Stability generally increases with the number of chelate rings formed by a polydentate ligand. mathabhangacollege.ac.in

Resonance effects: Resonance within the ligand structure can enhance the stability of the chelate complex. mathabhangacollege.ac.in

Acid-Base Chemistry and Protonation Equilibria

Stepwise Deprotonation Processes of Phosphonic and Phenolic Moieties

This compound is a polyprotic acid, meaning it can donate more than one proton. The deprotonation occurs in a stepwise manner, with each acidic group having a distinct acid dissociation constant (pKa). researchgate.net The phosphonic acid group is more acidic than the phenolic hydroxyl group and will deprotonate first. Phosphonic acids typically undergo two deprotonation steps. researchgate.net

For the isomeric 4-hydroxybenzylphosphonic acid, the pKa values have been reported as follows:

pKa₁ ≈ 2.1: Corresponds to the first deprotonation of the phosphonic acid group.

pKa₂ ≈ 6.8: Corresponds to the second deprotonation of the phosphonic acid group.

pKa₃ ≈ 10.2: Corresponds to the deprotonation of the phenolic hydroxyl group.

These values indicate that at a neutral pH of 7, the phosphonic acid group will be fully deprotonated, while the phenolic hydroxyl group will remain protonated. The specific pKa values for this compound are expected to be in a similar range, though the exact values can be influenced by the position of the hydroxyl group on the benzene (B151609) ring.

Approximate pKa Values for Hydroxybenzylphosphonic Acid Isomer

| Deprotonation Step | Functional Group | Approximate pKa Value |

|---|---|---|

| First | Phosphonic acid –OH | ~2.1 |

| Second | Phosphonic acid –OH | ~6.8 |

| Third | Phenolic –OH | ~10.2 |

Influence of Protonation State on Molecular Interactions

The protonation state of this compound, which is dependent on the pH of the solution, significantly affects its molecular interactions, particularly its ability to bind to metal ions and participate in other reactions. nih.gov The charge and hydrogen-bonding capabilities of the molecule change with each deprotonation step.

At low pH, the molecule is fully protonated and neutral. As the pH increases, the phosphonic acid group deprotonates, resulting in a negatively charged species. This negatively charged phosphonate group is a strong metal-binding site. The formation of metal complexes is, therefore, highly pH-dependent. nih.gov For many interactions, the deprotonated form of the ligand is required for effective binding. nih.gov

The protonation state of the phenolic hydroxyl group also plays a role. At pH values above its pKa, this group will also be deprotonated, providing an additional negative charge and another potential binding site for metal ions. The change in protonation state can also influence interactions with biological macromolecules, where specific protonation states are often required for recognition and binding at an active site. nih.govweizmann.ac.il The catalytic activity of metal complexes derived from this compound can also be pH-dependent, as the protonation state of the ligand can affect the electronic properties and coordination geometry of the metal center. nih.gov

Mechanistic Insights into Organic Reactions Involving Hydroxybenzylphosphonic Acids

Esterification Mechanisms and Intermediate Formation

The esterification of phosphonic acids, including this compound, is a key reaction for modifying their properties. The mechanism of esterification can proceed through several pathways, often involving the formation of transient intermediates. researchgate.net

One common method for esterification is the reaction with an alcohol in the presence of an acid catalyst, similar to the Fischer esterification of carboxylic acids. byjus.comnumberanalytics.comchemistrylearner.com The mechanism generally involves the following steps:

Protonation: The acid catalyst protonates the oxygen of the P=O group, making the phosphorus atom more electrophilic. numberanalytics.commdpi.com

Nucleophilic Attack: An alcohol molecule acts as a nucleophile and attacks the activated phosphorus atom. numberanalytics.comchemistrylearner.com

Proton Transfer: A proton is transferred from the attacking alcohol to one of the hydroxyl groups on the phosphonic acid. byjus.commasterorganicchemistry.com

Elimination: A water molecule is eliminated, forming a P-O-R bond. byjus.comchemistrylearner.com

Deprotonation: The final ester product is formed after deprotonation. numberanalytics.com

Alternatively, esterification can be achieved using reagents like orthoesters. researchgate.netnih.gov In these reactions, monoesters can be formed at lower temperatures through an intermediate such as a 1,1-diethoxyethyl ester of the phosphonic acid. researchgate.netnih.gov At higher temperatures, these intermediates can lead to the formation of diesters. researchgate.netnih.gov Studies using ³¹P NMR spectroscopy have been instrumental in identifying intermediates, including pyrophosphonates, which can also be consumed to form the final diester product. researchgate.netnih.gov It has been noted, however, that the solubility of the hydroxybenzylphosphonic acid can affect the reaction, with poor solubility potentially leading to no product formation under certain conditions. nih.gov

Radical Pathways in Oxidative Transformations

The oxidative transformation of this compound is significantly influenced by the phenolic hydroxyl group, which imparts antioxidant and radical scavenging properties. The primary mechanism involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. This process generates a phenoxy radical centered on the 3-hydroxybenzylphosphonate molecule. The stability of this resulting radical is a key factor in the compound's antioxidant efficacy.

This antioxidant action is a well-established characteristic of sterically hindered phenolic compounds, such as derivatives of hydroxybenzylphosphonate used as industrial stabilizers. In these related molecules, the mechanism is centered on the ability to donate hydrogen atoms to free radicals, a process that is facilitated by the hydroxyl group. The resulting phenoxy radical is stabilized by resonance within the benzene ring and by the presence of other substituents.

While the primary radical scavenging activity involves the hydroxyl group, the phosphonate moiety can also be involved in radical-mediated degradation under certain conditions. Studies on various phosphonates have shown that the carbon-phosphorus (C-P) bond, while generally stable, can be cleaved by potent, physicochemically generated free radicals, such as the hydroxyl radical (•OH) produced by Fenton reagents (Fe²⁺/H₂O₂). oieau.fr This suggests that under aggressive oxidative stress, the degradation of this compound may proceed not only via reactions at the phenolic site but also through pathways involving the cleavage of the C-P bond, leading to the formation of inorganic phosphate. oieau.fr

Hydrolysis Reaction Kinetics and Mechanism

The hydrolysis of phosphonate esters, such as the dialkyl esters of this compound, to the corresponding phosphonic acid is a fundamental transformation, typically carried out under acidic conditions. mdpi.com The reaction proceeds through the cleavage of the phosphorus-oxygen (P-O) bond of the ester, while the carbon-phosphorus (C-P) bond remains stable and is not cleaved during hydrolysis. nih.govmdpi.com

The acid-catalyzed hydrolysis is a consecutive, two-step reaction. In the first step, one of the ester groups is hydrolyzed to form a phosphonic monoester intermediate. In the second step, this intermediate is further hydrolyzed to yield the final α-hydroxybenzylphosphonic acid. mdpi.com

Mechanism and Kinetics

Influence of Substituents

The rate of hydrolysis is significantly influenced by the electronic properties of substituents on the benzyl ring. A key finding from mechanistic studies is that electron-withdrawing substituents (e.g., -Cl, -NO₂) accelerate the hydrolysis, whereas electron-donating substituents (e.g., -Me, -OMe) slow down the reaction. mdpi.comnih.gov This effect arises because electron-withdrawing groups increase the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by water. Conversely, electron-donating groups reduce its electrophilicity, thus decreasing the reaction rate. nih.gov

The following table presents kinetic data from a study on the acid-catalyzed hydrolysis of various substituted diethyl α-hydroxybenzylphosphonates, illustrating the impact of substituents on the reaction rates. mdpi.com

Table 1: Kinetic data for the acid-catalyzed hydrolysis of diethyl α-hydroxy(Y-benzyl)phosphonates. The data illustrates the effect of electron-withdrawing (NO₂, Cl) and electron-donating (Me, OMe) substituents on the reaction time and pseudo-first-order rate constants (k₁ and *k₂). mdpi.com*

Applications in Chemical Science and Materials Research

Building Blocks for Complex Organophosphorus Architectures

Organophosphorus compounds are fundamental to the development of new functional materials due to the versatile reactivity and electronic properties of phosphorus. yorku.ca These compounds are used to create a wide array of products, from flame retardants and photoinitiators to specialized ligands and dyes. ethz.ch Molecules like 3-Hydroxybenzylphosphonic acid are considered valuable building blocks because their distinct reactive sites can be selectively addressed to construct larger, more complex organophosphorus architectures. atlasofscience.org

Design and Synthesis of Supramolecular Assemblies and Hybrid Materials

Phosphonic acids are widely employed in the design of supramolecular assemblies and hybrid organic-inorganic materials. beilstein-journals.orgresearchgate.netd-nb.info The phosphonic acid group is particularly effective at forming strong hydrogen bonds and coordinating with metal ions, driving the self-assembly of molecules into ordered, functional superstructures. nih.gov

The presence of the hydroxyl group in this compound provides a secondary site for non-covalent interactions, such as hydrogen bonding, which can further direct the assembly process and add functionality to the resulting material. This makes the molecule a candidate for creating materials like organogels, proton-conducting membranes, and crystalline solids with tailored properties. nih.gov

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The phosphonic acid group is an excellent linker for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. beilstein-journals.orgrsc.org Its ability to form strong, stable bonds with a variety of metal ions allows for the creation of robust, porous materials. nih.gov These materials are of great interest for applications in gas storage, separation, and catalysis. youtube.com

The bifunctional nature of this compound is particularly advantageous in this context. The primary phosphonic acid group can act as the main structural linker connecting metal nodes, while the peripheral hydroxyl group can remain available to functionalize the pores of the MOF. nih.gov This can be used to tune the surface properties of the framework, introduce catalytic sites, or facilitate post-synthetic modification. The coordination chemistry of phosphonates is complex, as all three oxygen atoms can participate in bonding, leading to a wide variety of potential structures. nih.gov

Below is a table illustrating the use of various phosphonic acid linkers in the synthesis of coordination polymers, a principle that applies to this compound.

| Linker Molecule | Metal Ion(s) | Resulting Structure Type | Key Finding |

| [1,1′-biphenyl]-3,3′,5,5′-tetrayltetrakis(phosphonic acid) | Lanthanides (Eu³⁺, Gd³⁺, Ce³⁺, etc.) | 2D layered or 3D frameworks | Synthetic method controls dimensionality and structural robustness. nih.govnih.gov |

| 1,4-Phenylenebis(methylidyne)tetrakis(phosphonic acid) | Lanthanides (La³⁺) | 3D open framework with channels | Forms anionic frameworks with high selectivity for monovalent cations. researchgate.net |

| 4-[hydroxy(methyl)phosphoryl]phenylphosphonic acid | Iron (Fe³⁺) | Isoreticular MOF | Demonstrates that phosphonate (B1237965) and phosphinate groups can form isoreticular structures. nih.gov |

| p-Hydroxybenzoic Acid (Carboxylate analogue) | Cobalt (Co²⁺), Manganese (Mn²⁺) | 3D MOF | Shows that a linker with both a primary coordinating group (carboxylate) and a hydroxyl group can form functional MOFs. nih.gov |

Nanocomposites and Polymer Modification

Phosphonic acids are utilized to modify the properties of polymers and to create advanced nanocomposite materials. They can be incorporated into polymer backbones or used as coupling agents to improve the interface between organic polymers and inorganic fillers. nih.gov

This compound can be used to functionalize polymers, imparting properties such as improved thermal stability, flame retardancy, or adhesion. For example, phosphonic acid-containing polymers have been grafted onto the surface of nanoparticles like hydroxyapatite (B223615) to enhance their colloidal stability and create well-dispersed nanocomposites. nih.govresearchgate.net The phosphonic acid group ensures strong bonding to the inorganic component, while the organic benzyl (B1604629) portion and the hydroxyl group can ensure compatibility with the polymer matrix.

The table below provides examples of how phosphonic acids are used in polymer and nanoparticle modification.

| Modifying Agent | Substrate/Polymer Matrix | Application/Outcome |

| 2-Carboxyethylphosphonic acid (CEPA) | Hydroxyapatite (HAP) nanoparticles in Poly-l-lactic acid (PLLA) | Improved interfacial bonding in bone scaffolds. mdpi.com |

| Vinyl Phosphonic Acid (VPA) | Hydroxyapatite (HAp) nanocrystals | Surface grafting of PVPA to increase colloidal stability. nih.govresearchgate.net |

| Phosphonic acid-functionalized polymers | Polyethylene | Creation of nanocomposites with inorganic quantum dots. |

Surface Functionalization and Anchoring Capabilities

One of the most significant applications of phosphonic acids is the functionalization of surfaces. beilstein-journals.orgd-nb.info The phosphonic acid group serves as a robust anchoring moiety that can form stable, covalent bonds with a wide range of substrates, particularly metal oxides. nih.gov This allows for the precise control of surface chemistry, which is critical in fields ranging from electronics to biomedical devices. Multidentate anchors, including phosphonates, are known to bind strongly to solid surfaces. nih.gov

The structure of this compound, with its phosphonate "head" and functional benzyl "tail," is ideal for forming self-assembled monolayers (SAMs). The phosphonic acid group binds to the substrate, while the outwardly facing hydroxyl group can be used to alter surface properties like wettability or to serve as an attachment point for other molecules.

Adhesion to Metal Oxide Substrates

The phosphonic acid group exhibits a very strong affinity for metal oxide surfaces such as alumina (B75360) (Al₂O₃), titania (TiO₂), zirconia (ZrO₂), and zinc oxide (ZnO). d-nb.inforesearchgate.net The bonding occurs through the condensation of the P-OH groups with surface hydroxyl groups on the metal oxide, forming hydrolytically stable P-O-M bonds. mdpi.commdpi.com This robust linkage makes phosphonic acids superior to many other anchoring groups like thiols or carboxylic acids for modifying oxide surfaces. mdpi.com

This property is crucial for applications such as preventing corrosion, improving adhesion between a metal and a polymer coating, and fabricating molecular electronic devices. mdpi.comgoogle.comresearchgate.net this compound can form a dense, ordered monolayer on these substrates, creating a functional interface.

The following table summarizes research on the adhesion of various phosphonic acids to different metal oxide substrates.

| Phosphonic Acid | Metal Oxide Substrate | Application |

| Pentafluorobenzyl phosphonic acid | Indium Tin Oxide (ITO), Zinc Oxide (ZnO) | Modification of conductive metal oxides for solar cells. nrel.gov |

| 3-Aminopropylphosphonic acid (APPA) | Titanium Dioxide (TiO₂) | Tailoring surface properties of TiO₂ powder. uantwerpen.be |

| Vinylphosphonic Acid (VPA) and Phenylphosphonic Acid (PPA) | Zirconium Dioxide (ZrO₂) | Preparation of nanohybrid adsorbents for polycyclic aromatic hydrocarbons. mdpi.com |

| Various Organophosphonates | Nonferrous metals (e.g., Aluminum) | Corrosion resistance and paint adhesion. google.com |

Catalytic Systems and Reaction Promotion

Phosphonic acids can function as Brønsted acid catalysts due to their acidic protons. beilstein-journals.org They can be used in homogeneous catalysis or immobilized on solid supports to create heterogeneous catalysts that are easily recoverable. d-nb.info For example, phosphonic acids have been employed as catalysts for reactions such as hydrolysis and the synthesis of heterocyclic compounds. beilstein-journals.org

The bifunctional character of this compound offers intriguing possibilities for catalysis. It could act as a bifunctional catalyst where the acidic phosphonic acid site and the phenolic hydroxyl group work in concert to promote a reaction. Alternatively, it can be used to anchor metal complexes to a support, where the phosphonic acid binds to the support and the hydroxyl group coordinates to the catalytically active metal center. Chiral versions of such catalysts are of great interest for asymmetric synthesis. mdpi.com

Development of Materials for Photoelectrochemical and Photovoltaic Devices

The compound this compound and related phosphonic acids are utilized in the development of advanced materials for solar energy conversion, specifically in photoelectrochemical (PEC) and photovoltaic (PV) cells. rsc.org Their primary role is at the interfaces between different material layers, where they can significantly influence device performance by modifying the electronic properties of the semiconductor surfaces. researchgate.netnrel.govnih.gov

Band Edge Engineering through Dipole Layer Modification

A critical factor in the efficiency of PEC and PV devices is the alignment of semiconductor band edges with the redox potentials of the electrolyte (in PEC) or the energy levels of adjacent materials (in PV). stanford.edu Misalignment can limit the achievable photovoltage. rsc.org Phosphonic acids, including this compound, can be applied as an ultrathin dipole layer at the interface of p-type and n-type materials to shift the relative band positions and increase the photovoltage. rsc.orgnrel.govnih.gov

This is achieved by spin-coating the phosphonic acid onto an anchoring layer, such as a thin film of aluminum oxide (Al₂O₃), which is situated on the photoabsorber (e.g., p-type silicon). rsc.org The phosphonic acid molecules form a self-assembled layer that introduces a net dipole moment at the interface. This dipole creates a step in the vacuum energy level, which directly shifts the band edge positions of the adjacent semiconductor. rsc.org Research has demonstrated that applying a layer of hydroxybenzylphosphonic acid, which has a significant dipole moment, leads to an increased photovoltage in p-Si/Al₂O₃/PA/TiO₂ devices compared to a device without this dipole layer. rsc.org The magnitude of this effect can be tuned by adjusting the thickness of the phosphonic acid layer, from a sub-monolayer to a multilayer structure, offering a method to systematically engineer the device's open-circuit voltage (Voc). rsc.org

| Phosphonic Acid Derivative | Dipole Moment (Debye) | Effect on Photovoltage |

| Fluorophosphonic acid | -1.1 D | Increased |

| Phosphoric acid | 0.0 D | Increased |

| Methylphosphonic acid | +0.6 D | Increased |

| Hydroxybenzylphosphonic acid | +4.8 D | Increased |

This table illustrates the effect of various phosphonic acid dipole layers on the photovoltage of photoelectrochemical devices. Data sourced from research on p-Si/Al₂O₃/PA/TiO₂ heterojunctions. rsc.org

Interfacial Engineering for Enhanced Device Performance

Interfacial engineering is a crucial strategy for optimizing the performance and stability of solar cells by modifying the interfaces between the absorber layer, charge transport layers, and electrodes. researchgate.netnih.govmdpi.comdiva-portal.orgpolyu.edu.hk Phosphonic acids are effective interfacial modifiers due to their ability to form strong, stable bonds with various metal oxide surfaces, such as titanium dioxide (TiO₂), zinc oxide (ZnO), and indium tin oxide (ITO). rsc.orgresearchgate.netdntb.gov.ua

Analytical Chemistry Applications

The unique chemical properties of the phosphonic acid functional group allow for its use in various analytical chemistry applications. nih.gov The ability of the phosphonate group to chelate metal ions and participate in hydrogen bonding makes molecules like this compound valuable for creating specialized analytical tools. nih.govwikipedia.org

Solid Phases for Immobilized Metal Affinity Chromatography (IMAC)

Immobilized Metal Affinity Chromatography (IMAC) is a powerful separation technique used primarily for the purification of proteins and peptides, particularly those engineered with a poly-histidine tag. nih.govsigmaaldrich.combio-works.comresearchgate.net The method relies on the affinity interaction between specific amino acid residues (like histidine) and metal ions (e.g., Ni²⁺, Co²⁺, Zn²⁺) that are chelated to a solid stationary phase. analab.com.twsigmaaldrich.com

Molecules containing phosphonic acid groups have been successfully used to create the solid phase for IMAC. nih.gov In this application, a molecule such as this compound can be covalently attached to a solid support, like silica (B1680970) or a polymer resin. The phosphonic acid moiety then acts as a chelating ligand, binding the desired metal ion. This functionalized solid phase can then selectively capture target proteins from a complex mixture. The strong binding of the phosphonate group to both the support and the metal ion provides a stable and reusable chromatography medium. nih.gov

Chiral Selectors in Chromatography

The separation of enantiomers, which are non-superimposable mirror-image molecules, is a critical task in pharmaceutical and chemical analysis. This is often achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). sigmaaldrich.comnih.govresearchgate.net A CSP contains a chiral selector molecule that interacts differently with each enantiomer, allowing for their separation. nih.govhplc.eu

Phosphonic acid-functionalized molecules have been employed as chiral selectors by immobilizing them onto silica supports. nih.gov A compound like this compound possesses several features that are advantageous for chiral recognition: a rigid aromatic ring for potential π-π stacking interactions, a hydroxyl group for hydrogen bonding, and the phosphonic acid group itself, which can engage in strong hydrogen bonding and dipole-dipole interactions. These multiple potential points of interaction can create the specific stereoselective environment needed to differentiate between enantiomers as they pass through the chromatography column. nih.govmdpi.comnih.govtamu.edu

Chemosensors for Specific Analyte Detection

Chemosensors are molecules designed to signal the presence of a specific analyte through a detectable change, such as a change in color or fluorescence. mdpi.com They typically consist of a recognition unit (receptor) that selectively binds the target analyte and a signaling unit (transducer) that produces the observable response. nih.gov

The phosphonic acid group is an excellent recognition moiety for certain analytes, particularly metal ions. nih.gov Its oxygen atoms can effectively coordinate with metal cations like iron (III) (Fe³⁺). researchgate.netresearchgate.net A chemosensor incorporating this compound could be designed where the phosphonic acid group acts as the binding site for a target metal ion. Upon binding, a conformational change or an electronic perturbation could be relayed to a fluorophore or chromophore within the same molecule, causing the fluorescence to be "turned off" or "turned on," thus signaling the presence of the analyte. nih.govresearchgate.net For example, porphyrins functionalized with multiple phosphonic acid groups have been developed as effective chemosensors for detecting trinitrotoluene (TNT). nih.gov

Applications in Biological and Medicinal Chemistry Research Mechanistic Focus

Bioisosteric Mimicry of Phosphate (B84403) Groups in Biological Systems

The phosphonic acid moiety (-PO(OH)₂) is a cornerstone of the biological relevance of compounds like 3-Hydroxybenzylphosphonic acid. It serves as a non-hydrolyzable bioisostere of the phosphate group (-OPO(OH)₂), which is ubiquitous in biology. rsc.org Bioisosteres are chemical groups that can replace one another in a molecule without significantly altering its chemical structure, and often, its biological activity. nih.gov

The key difference between a phosphonate (B1237965) and a phosphate is the replacement of an ester oxygen atom with a carbon atom (a P-C bond instead of a P-O-C bond). researchgate.net This substitution has profound implications:

Metabolic Stability: The carbon-phosphorus (C-P) bond in phosphonates is exceptionally resistant to chemical and enzymatic hydrolysis compared to the phosphate ester bond. acs.orgnih.gov This stability makes phosphonate-containing molecules, such as this compound, valuable tools for studying biological processes involving phosphorylation, as they can mimic natural substrates without being degraded by phosphatases. researchgate.netcambridgemedchemconsulting.com

Structural and Electronic Mimicry: The phosphonate group is tetrahedral, similar to the phosphate group, allowing it to fit into the active sites of many enzymes and receptors that recognize phosphorylated substrates. cambridgemedchemconsulting.com It also carries a negative charge at physiological pH, mimicking the charge of a phosphate group, which is often crucial for binding interactions. researchgate.net

By mimicking natural phosphates, phosphonates like this compound can interact with a wide array of biological targets. They can act as competitive inhibitors of enzymes that process phosphorylated substrates or as ligands for receptors that bind phosphorylated molecules. researchgate.net The benzyl (B1604629) group, with its potential for hydrophobic and aromatic interactions, and the hydroxyl group, capable of forming hydrogen bonds, provide additional points of interaction that can enhance binding affinity and specificity for a given target.

For example, benzylphosphonic acid has been identified as a potent inhibitor of phosphatases. scbt.com The benzyl group can occupy hydrophobic pockets in or near the enzyme's active site, while the phosphonate group interacts with the catalytic machinery that would normally process the phosphate moiety. The addition of a hydroxyl group, as in this compound, could further refine this interaction by forming specific hydrogen bonds with amino acid residues in the target protein, potentially increasing both potency and selectivity.

Development of Enzyme Inhibitors and Their Mechanisms of Action

The ability of the phosphonate group to act as a stable mimic of either a substrate's phosphate group or the tetrahedral transition state of a reaction makes it a powerful scaffold for designing enzyme inhibitors. researchgate.netacs.org

Protein Tyrosine Phosphatases (PTPs) are a family of enzymes that remove phosphate groups from tyrosine residues on proteins. They are crucial regulators of signal transduction pathways, and their dysregulation is implicated in diseases like cancer and diabetes. Consequently, PTPs are significant therapeutic targets.

Benzylphosphonic acid and its derivatives are recognized as inhibitors of PTPs. scbt.com The mechanism often involves the phosphonate group binding to the highly conserved active site of the PTP, mimicking the binding of the p-Tyr residue of a substrate. The benzyl ring can then interact with adjacent, less-conserved regions, which can confer selectivity for a specific PTP. The positioning of a hydroxyl group on the benzyl ring could be strategically used to exploit specific hydrogen bonding opportunities within the active site of a target PTP, thereby enhancing inhibitory activity and selectivity.

Table 1: Examples of Phosphonate-Based PTP Inhibitors and their Activity

| Compound Class | Target Enzyme | Activity (IC₅₀/Kᵢ) | Source |

| Benzylphosphonic Acid Derivatives | PTPs | Varies with substitution | scbt.com |

| Non-aminobisphosphonates | PTPs | Not specified | selleckchem.com |

| SHP-1/SHP-2 Inhibitor (NSC-87877) | SHP-1 / SHP-2 | IC₅₀ = 355 nM / 318 nM | selleckchem.com |

Acid Sphingomyelinase (ASM): ASM is an enzyme that hydrolyzes sphingomyelin to produce ceramide, a lipid messenger involved in apoptosis, cell proliferation, and inflammation. nih.gov Inhibition of ASM is a therapeutic strategy for conditions associated with its overactivity. While direct inhibition by this compound is not documented, compounds known as FIASMAs (Functional Inhibitors of Acid Sphingomyelinase) often possess lipophilic and weakly basic properties that allow them to indirectly inhibit the enzyme. wikipedia.org It is conceivable that derivatives of this compound could be designed to fit the physicochemical profile of FIASMAs. Furthermore, some bisphosphonates, which contain two phosphonate groups, have been shown to inhibit ASM. researchgate.net

Purine Nucleoside Phosphorylase (PNP): PNP is a key enzyme in the purine salvage pathway. rsc.org Its inhibition is a target for treating T-cell mediated diseases, such as certain leukemias and autoimmune disorders. nih.gov Many potent PNP inhibitors are designed as mimics of the transition state of the reaction catalyzed by the enzyme. While specific studies on this compound are lacking, compounds containing a benzyl group attached to a purine-like base are known to be effective PNP inhibitors. nih.govumich.edu This suggests that the benzyl scaffold is well-tolerated by the enzyme's active site. A phosphonate group could be incorporated into such structures to mimic the phosphate that participates in the enzymatic reaction, potentially leading to potent inhibition. semanticscholar.org

Thrombin: Thrombin is a critical serine protease in the blood coagulation cascade, making it a prime target for anticoagulant drugs. medchemexpress.com Thrombin inhibitors often feature a positively charged group that binds to the S1 specificity pocket of the enzyme, which recognizes arginine residues. nih.gov While a simple this compound is not a typical thrombin inhibitor, the benzylphosphonate scaffold can be incorporated into more complex molecules designed to target proteases. The phosphonate group can be designed to interact with the catalytic serine residue or other active site residues, mimicking the tetrahedral intermediate of peptide bond hydrolysis. nih.gov

Other Proteases: The principle of mimicking the tetrahedral transition state of peptide hydrolysis makes phosphonates, including benzylphosphonic acid derivatives, versatile inhibitors of various classes of proteases. researchgate.net The design of such inhibitors typically involves attaching the phosphonate group to a peptide-like backbone that mimics the natural substrate of the target protease. The benzyl group of this compound could serve as a P1 or P2 residue mimic, targeting the S1 or S2 pockets of proteases that have an affinity for aromatic amino acids.

Table 2: General Classes of Protease Inhibitors

| Inhibitor Class | Target Enzyme Class | General Mechanism | Source |

| Phosphonate Derivatives | Serine Proteases | Transition-state mimicry | nih.govresearchgate.net |

| Peptidomimetics | Various Proteases | Competitive binding to active site | nih.gov |

| Irreversible Inhibitors | Serine/Cysteine Proteases | Covalent modification of active site | libretexts.org |

Mechanism-based inactivators, also known as suicide inhibitors, are compounds that are chemically unreactive until they are transformed by the target enzyme's catalytic machinery into a reactive species. This species then irreversibly inactivates the enzyme, often by forming a covalent bond with an active site residue.

While phosphonates are primarily known as stable, reversible inhibitors, they can be chemically modified to act as irreversible inhibitors. For instance, α-halophosphonates (e.g., α-bromobenzylphosphonates) have been developed as irreversible inhibitors of phosphate-recognizing enzymes. rsc.org The enzyme's active site may contain a nucleophilic residue that attacks the carbon bearing the phosphonate and the halogen. The phosphonate group directs the inhibitor to the active site, and the halogen acts as a leaving group, facilitating the formation of a covalent bond between the inhibitor and the enzyme. This strategy could potentially be applied to this compound to create a targeted, irreversible inhibitor for a specific enzyme.

Bone-Targeting Mechanisms of Phosphonates

Phosphonates, and particularly bisphosphonates, are recognized for their ability to specifically target bone tissue. This characteristic is primarily attributed to their strong affinity for the mineral component of bone. The P-C-P structure of bisphosphonates mimics the endogenous pyrophosphate, allowing them to integrate into the bone matrix. Their high affinity for bone mineral is a key factor in their use for delivering therapeutic agents to skeletal sites. nih.govnih.gov

Affinity for Calcium Ions and Hydroxyapatite (B223615)

The primary inorganic component of bone is hydroxyapatite, a crystalline structure composed of calcium and phosphate. youtube.com Phosphonates exhibit a strong binding affinity for calcium ions (Ca²⁺) present in the hydroxyapatite lattice. wikipedia.orgmdpi.com This interaction is a fundamental aspect of their bone-targeting capability.

The mechanism of this affinity involves the phosphonate groups chelating with the calcium ions on the surface of the hydroxyapatite crystals. mdpi.com This process leads to the adsorption and integration of the phosphonate-containing molecules into the bone matrix. The strength of this binding can be influenced by the specific chemical structure of the phosphonate compound. For instance, the presence of a hydroxyl group at the R1 position of a bisphosphonate can enhance its affinity for calcium by forming a tridentate ligand with the two phosphate groups. wikipedia.org

This strong and specific interaction with hydroxyapatite ensures that drugs conjugated to phosphonates are localized at sites of active bone remodeling, where the mineral is more exposed. nih.govnih.gov The binding affinity of various bisphosphonates to hydroxyapatite has been quantified, demonstrating their potential as effective bone-targeting agents.

Table 1: Factors Influencing Phosphonate Affinity for Bone Mineral

| Factor | Description | Impact on Affinity |

| Phosphonate Groups | The two phosphonate groups in bisphosphonates chelate with Ca²⁺ ions in the hydroxyapatite crystal lattice. | Primary driver of bone targeting. |

| R1 Side Chain | A hydroxyl group at the R1 position can form a tridentate ligand with the phosphate groups and calcium. | Enhances binding affinity. wikipedia.org |